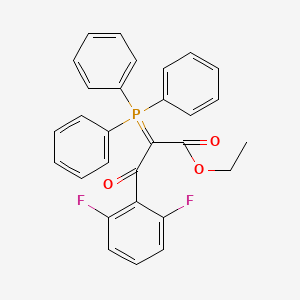
(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with two fluorine atoms and an amino alcohol moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Nucleophilic Substitution: The pyridine ring undergoes nucleophilic substitution with an appropriate amino alcohol precursor.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.
Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms on the pyridine ring can enhance the compound’s binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
- 2-Amino-3,5-difluoropyridine
- 3,5-Difluoropyridin-2-yl)methanol
- Piperidine derivatives
Uniqueness
®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of an amino alcohol moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.2ClH/c8-4-1-5(9)7(11-2-4)6(10)3-12;;/h1-2,6,12H,3,10H2;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCTUQPWZVHKY-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(CO)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1F)[C@H](CO)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8228163.png)




![[4-[(2-Methylpropylamino)methyl]phenyl] ethanesulfonate;hydrochloride](/img/structure/B8228180.png)
![8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B8228183.png)






